1,5-dimethyl-4H-pyridine-3-carboxamide

Lipophilicity Membrane permeability Physicochemical profiling

1,5-Dimethyl-4H-pyridine-3-carboxamide (CAS 108964-22-3) is a heterocyclic small molecule belonging to the 1,4-dihydropyridine-3-carboxamide class, characterized by a partially saturated pyridine core with N1–CH3 and C5–CH3 substituents and a primary carboxamide at the 3-position. It possesses a molecular formula of C₈H₁₂N₂O, a molecular weight of 152.19 g·mol⁻¹, and computed physicochemical parameters including a LogP of 1.68 and a topological polar surface area (TPSA) of 47.3 Ų.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 108964-22-3
Cat. No. B560883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-4H-pyridine-3-carboxamide
CAS108964-22-3
Synonyms3-Pyridinecarboxamide,1,4-dihydro-1,5-dimethyl-(9CI)
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC1=CN(C=C(C1)C(=O)N)C
InChIInChI=1S/C8H12N2O/c1-6-3-7(8(9)11)5-10(2)4-6/h4-5H,3H2,1-2H3,(H2,9,11)
InChIKeyKYXXJSZLHFDUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-4H-pyridine-3-carboxamide (CAS 108964-22-3): Structural, Physicochemical, and Procurement Baseline


1,5-Dimethyl-4H-pyridine-3-carboxamide (CAS 108964-22-3) is a heterocyclic small molecule belonging to the 1,4-dihydropyridine-3-carboxamide class, characterized by a partially saturated pyridine core with N1–CH3 and C5–CH3 substituents and a primary carboxamide at the 3-position . It possesses a molecular formula of C₈H₁₂N₂O, a molecular weight of 152.19 g·mol⁻¹, and computed physicochemical parameters including a LogP of 1.68 and a topological polar surface area (TPSA) of 47.3 Ų . This specific substitution pattern formally derives from the parent 1,4-dihydropyridine-3-carboxamide scaffold, distinguishing it from both the unsubstituted parent and the more extensively studied 1,4-dihydropyridine-3,5-dicarboxylate calcium channel blockers.

Why 1,5-Dimethyl-4H-pyridine-3-carboxamide Cannot Be Interchanged with Generic 1,4-Dihydropyridine-3-carboxamides


The 1,4-dihydropyridine-3-carboxamide scaffold generates profoundly divergent physicochemical and pharmacological profiles depending on the presence, position, and nature of substituents—particularly at N1 and C5. The unsubstituted parent 1,4-dihydropyridine-3-carboxamide (CAS 18940-08-4) exhibits an XLogP3 of −0.2 and a TPSA of 55.1 Ų [1], reflecting substantial aqueous solubility and limited passive membrane permeability. In contrast, the introduction of N1–CH₃ and C5–CH₃ groups in the title compound elevates the computed LogP to 1.68 and reduces the TPSA to 47.3 Ų . These shifts in lipophilicity and polarity are of a magnitude known to alter membrane partitioning, metabolic susceptibility, and target engagement in biological systems. Consequently, treating the title compound as interchangeable with its unsubstituted analog—or with 1,4-dihydropyridines bearing different N-alkyl or C-alkyl substitution—introduces risk of unpredictable experimental outcomes in lead optimization, chemical biology probe campaigns, or process chemistry development.

Quantitative Differentiation of 1,5-Dimethyl-4H-pyridine-3-carboxamide from the Unsubstituted Parent Scaffold


Elevated Lipophilicity (LogP) Distinguishes 1,5-Dimethyl-4H-pyridine-3-carboxamide from the Unsubstituted Parent

The title compound exhibits a computed LogP of 1.68 , whereas the unsubstituted 1,4-dihydropyridine-3-carboxamide parent (CAS 18940-08-4) has a computed XLogP3 of −0.2 [1]. This represents a ~1.9 log unit increase in lipophilicity upon N1,C5-dimethylation.

Lipophilicity Membrane permeability Physicochemical profiling

Reduced Topological Polar Surface Area (TPSA) Relative to the Unsubstituted Scaffold

The title compound possesses a TPSA of 47.3 Ų , compared to 55.1 Ų for unsubstituted 1,4-dihydropyridine-3-carboxamide [1]. The difference of −7.8 Ų reflects replacement of the N1–H with N1–CH₃, eliminating a hydrogen bond donor.

Polar surface area Drug-likeness Physicochemical profiling

Molecular Weight Shift: 1,5-Dimethyl-4H-pyridine-3-carboxamide vs. Parent Scaffold

The title compound has a molecular weight of 152.19 g·mol⁻¹ , 28.05 Da higher than the unsubstituted parent (124.14 g·mol⁻¹) [1]. This increment corresponds to the formal addition of two methylene units (2 × CH₂ = 28.03 Da).

Molecular weight Fragment-based drug design Physicochemical profiling

Exact Mass Differentiation Enabling High-Resolution Mass Spectrometry Discrimination

The title compound has a monoisotopic exact mass of 152.0950 Da , distinguishing it from the unsubstituted parent (124.0637 Da) [1] and from the regioisomeric 1-methyl-1,4-dihydropyridine-3-carboxamide (138.0793 Da) [2]. This mass ladder permits unambiguous HRMS-based identification in reaction monitoring and impurity profiling.

Exact mass HRMS identification Analytical chemistry

Application Scenarios Where 1,5-Dimethyl-4H-pyridine-3-carboxamide (CAS 108964-22-3) Offers Selection Advantages


Fragment-to-Lead Expansion of 1,4-Dihydropyridine-3-carboxamide Chemical Probes Requiring Enhanced Membrane Permeability

For medicinal chemistry programs using the 1,4-dihydropyridine-3-carboxamide core as a starting fragment (MW 124), the title compound provides a pre-functionalized, moderately lipophilic analog (LogP 1.68, TPSA 47.3 Ų) that preserves the carboxamide hydrogen-bonding motif while improving predicted passive permeability relative to the unsubstituted parent (LogP −0.2, TPSA 55.1 Ų) [1]. This enables rapid SAR exploration without requiring de novo N1,C5-dialkylation chemistry.

Synthetic Intermediate for 1,5-Disubstituted Dihydropyridine Libraries Targeting CNS-Relevant Receptors

The title compound serves as a versatile intermediate for parallel library synthesis, where the C3-carboxamide can be further derivatized (e.g., hydrolysis to carboxylic acid, coupling to amines) while maintaining the N1,C5-dimethyl substitution pattern that reduces TPSA below the 60 Ų threshold associated with CNS drug-likeness . The computed boiling point (319.6 °C at 760 mmHg) and flash point (147.1 °C) indicate sufficient thermal stability for standard amide coupling and heating conditions.

HRMS Reference Standard for Monitoring Synthetic Impurities in 1,4-Dihydropyridine-3-carboxamide-Derived API Manufacture

The exact mass of 152.0950 Da uniquely identifies the N1,C5-dimethylated variant among potential process impurities in the synthesis of 1,4-dihydropyridine-3-carboxamide-derived active pharmaceutical ingredients. The compound's distinct InChIKey (KYXXJSZLHFDUMW-UHFFFAOYSA-N) and SMILES string facilitate database registration and algorithmic spectral matching in QC analytical workflows.

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